Sericic acid

描述

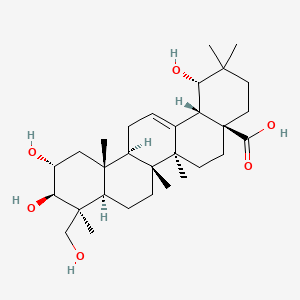

Sericic acid, also known as (4S)-2α,3β,19α,23-Tetrahydroxyolean-12-en-28-oic acid, is a triterpenoid compound. It is a naturally occurring substance found in certain plants, such as the blackberry (Rubus allegheniensis). This compound is known for its various biological activities, including anti-inflammatory and antioxidant properties .

准备方法

Synthetic Routes and Reaction Conditions

Sericic acid can be synthesized through both biological and chemical methods. The biological synthesis involves the fermentation of specific microbial strains that produce this compound as a metabolic byproduct . Chemical synthesis, on the other hand, involves a series of reactions starting from suitable precursor compounds. These reactions typically include hydroxylation and oxidation steps under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are optimized for high yield production of this compound. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form .

化学反应分析

Esterification

-

Methyl sericate : Treatment with diazomethane in chloroform produces the methyl ester. Subsequent benzoylation yields tribenzoyl methyl sericate (m.p. 199°C, [α]D = +19.7° in EtOH) .

-

Trihemisuccinyl derivative : Reaction with succinic anhydride in pyridine forms a trihemisuccinyl ester (m.p. 105–108°C, [α]D = +2.65°) .

Acetylation

-

Methyl tetracetyl sericate : Acetic anhydride and perchloric acid acetylate methyl triacetylsericate, forming a tetracetyl derivative (m.p. 223°C) .

-

18α-epimer synthesis : Hydrobromic acid in acetic acid induces epimerization, yielding methyl tetracetyl 18α-sericate (m.p. 194°C, [α]D = +12.6°) .

Anti-Ulcer Activity

Oral administration of sericic acid (200 mg/kg) in rats reduces gastric ulcer indices by 45% (Shay’s method) .

Table 1: Anti-Ulcer Efficacy of this compound vs. Sericoside

| Treatment | Ulcer Index Reduction | Active Class Association |

|---|---|---|

| This compound | 45% | Less active |

| Sericoside | 48% | Active |

Cicatrizing Activity

Topical application of this compound (10% suspension) accelerates wound remargination in rats, showing significant improvement by Day III (36.9% vs. 21.9% in controls) .

Table 2: Wound Healing Progress

| Day | Control Remargination (%) | This compound Remargination (%) |

|---|---|---|

| I | 5.2 ± 1.1 | 10.4 ± 1.3* |

| III | 21.9 ± 3.1 | 36.9 ± 2.7* |

Reaction with Silica Particles

Silica-induced redox reactions degrade thiol biomolecules via hydrogen transfer to surface-bound silyloxy radicals, forming disulfides (S–S bonds) . While not directly studied for this compound, this mechanism suggests potential interactions in biological matrices.

Antibacterial Synergy

Metabolomic studies on Terminalia sericea root bark reveal this compound inversely correlates with antibacterial activity against Salmonella typhi. High this compound content reduces efficacy, while sericoside enhances it (VIP >1.5) .

Acid-Base Reactions

As a carboxylic acid, this compound undergoes neutralization with bases (e.g., NaOH, NaHCO₃) to form carboxylate salts:

Such reactions are critical for modifying solubility in pharmaceutical formulations .

科学研究应用

Anti-inflammatory Properties

Recent studies have demonstrated that sericic acid exhibits significant anti-inflammatory effects, particularly in the treatment of ulcerative colitis. In a controlled study using a dextran sulfate-induced ulcerative colitis mouse model, this compound was shown to reduce levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. The compound also upregulated superoxide dismutase (SOD), an important antioxidant enzyme, indicating its potential in managing oxidative stress associated with inflammation .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Baseline Level | Post-Treatment Level | Significance |

|---|---|---|---|

| TNF-α | High | Reduced | p < 0.01 |

| IL-6 | High | Reduced | p < 0.05 |

| IL-1β | High | Reduced | p < 0.01 |

| SOD | Low | Increased | p < 0.05 |

Antioxidant Activity

This compound has been identified as a potent antioxidant. Its mechanism involves the modulation of the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage. By promoting the expression of heme oxygenase-1 (HO-1), this compound helps mitigate oxidative stress in cells and tissues .

Antibacterial Applications

The antibacterial properties of this compound have been explored through various studies that tested its efficacy against different bacterial strains. For instance, this compound demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 1.0 mg/mL. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.0 mg/mL |

| Bacillus cereus | 0.5 mg/mL |

| Escherichia coli | Not effective |

Antifungal Properties

This compound has also been investigated for its antifungal activities. A study reported its effectiveness against Candida albicans and Cryptococcus neoformans, showing comparable activity to the standard antifungal drug clotrimazole . This highlights its potential use in treating fungal infections.

Table 3: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Comparable to clotrimazole |

| Cryptococcus neoformans | Comparable to clotrimazole |

Dermatological Applications

This compound's cicatrizing properties make it suitable for dermatological applications. It has been incorporated into cosmetic formulations aimed at treating skin disorders due to its anti-inflammatory and healing effects . The compound's ability to promote wound healing is attributed to its role in modulating inflammatory responses and enhancing skin regeneration.

Case Studies

Case Study 1: Ulcerative Colitis Treatment

In a recent experiment involving mice with induced ulcerative colitis, treatment with this compound resulted in notable improvements in colon length and histopathological scores compared to control groups. The study found that this compound significantly inhibited the NF-κB signaling pathway, which is known to play a critical role in inflammation .

Case Study 2: Antibacterial Efficacy

A comparative study on the antibacterial effects of this compound against various pathogens revealed its effectiveness in inhibiting growth at specific concentrations. This research underscores the importance of evaluating plant-derived compounds for their antimicrobial properties as alternatives to synthetic drugs .

作用机制

Sericic acid exerts its effects through various molecular targets and pathways. It has been shown to modulate the NF-κB and Nrf2 pathways, which are involved in the regulation of inflammation and oxidative stress. By inhibiting the NF-κB pathway, this compound reduces the production of pro-inflammatory cytokines. Simultaneously, it activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase .

相似化合物的比较

Similar Compounds

Sericoside: Another triterpenoid compound with similar anti-inflammatory properties.

Ellagic acid: Known for its antioxidant activity.

Flavogallonic acid dilactone: Exhibits both antioxidant and anti-inflammatory effects

Uniqueness of Sericic Acid

This compound is unique due to its specific combination of hydroxyl groups and its ability to modulate both the NF-κB and Nrf2 pathways. This dual action makes it particularly effective in reducing inflammation and oxidative stress, setting it apart from other similar compounds .

生物活性

Sericic acid, a triterpenoid compound primarily derived from the plant Terminalia sericea, has garnered attention for its diverse biological activities. This article explores the antibacterial, antifungal, anti-inflammatory, and anti-ulcer properties of this compound, supported by case studies and research findings.

Chemical Structure and Sources

This compound is chemically classified as 2α,3β,19α,24-tetrahydroxy-olean-12-en-28-oic acid. It is predominantly found in the root bark of Terminalia sericea, a species known for its medicinal properties. The compound is often studied alongside sericoside, another bioactive component from the same plant.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluating crude extracts from Terminalia sericea demonstrated that this compound had a minimum inhibitory concentration (MIC) of 0.29 mg/mL against Salmonella sonnei and was effective against other pathogens except Salmonella typhi .

Table 1: Antibacterial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Salmonella sonnei | 0.29 |

| Bacillus cereus | 0.29 |

| Escherichia coli | Not specified |

| Staphylococcus aureus | Not specified |

Antifungal Activity

This compound has also shown promising antifungal activity comparable to standard antifungal drugs. In vitro studies reported that this compound exhibited an MIC of 0.068 mg/mL against Candida albicans and Cryptococcus neoformans, indicating its potential as an antifungal agent .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.068 |

| Cryptococcus neoformans | 0.068 |

Anti-inflammatory Properties

This compound has been recognized for its anti-inflammatory effects. A study assessing its impact on carrageenan-induced edema in rats indicated that this compound significantly reduced inflammation . The compound's ability to inhibit inflammatory responses positions it as a candidate for treating various inflammatory disorders.

Anti-ulcer Activity

The anti-ulcer potential of this compound was evaluated in a study where it was administered to rats with induced gastric ulcers. Results showed that this compound reduced the ulcer index by approximately 48%, demonstrating its effectiveness in mitigating ulcer formation .

Table 3: Anti-ulcer Activity of this compound

| Treatment | Ulcer Index Reduction (%) |

|---|---|

| This compound | 48 |

| Control | Baseline |

Case Studies and Practical Applications

- Case Study on Ulcerative Colitis : Recent research highlighted that this compound ameliorated symptoms of dextran sulfate sodium (DSS)-induced ulcerative colitis in mice. The study suggested that the compound's anti-inflammatory properties contributed to its therapeutic effects .

- Traditional Uses : In Southern Tanzania, local populations utilize extracts containing this compound for treating infectious diseases, reinforcing its traditional medicinal value .

属性

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIQVSCCFRXSJV-GOVAGAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970632 | |

| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55306-03-1 | |

| Record name | Sericic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities reported for Sericic acid?

A1: Research indicates that this compound possesses promising antifungal and anti-inflammatory properties. Studies have shown its efficacy against various Candida species, including Candida albicans and Candida tropicalis, as well as the fungi Penicillium []. Moreover, this compound demonstrated significant activity in reducing both neurogenic and inflammatory pain in a mouse model [].

Q2: Which plant sources are known to contain this compound?

A2: this compound has been isolated from several plant species, with Terminalia sericea being a prominent source []. Other plants yielding this compound include Vochysia divergens [], Ocotea suaveolens [], Parinari curatellifolia [], and Terminalia ivorensis [].

Q3: What structural features characterize this compound?

A3: this compound is a pentacyclic triterpenoid, belonging to the oleanane-type triterpenes [, ]. Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ].

Q4: How does this compound exert its anti-inflammatory effects?

A4: While the exact mechanism remains under investigation, recent studies suggest that this compound may modulate key inflammatory pathways. It appears to inhibit proteins associated with the NF-κB signaling pathway, a central player in inflammation []. Additionally, this compound may activate the Nrf2 pathway, known for its antioxidant and cytoprotective effects [].

Q5: Has the potential of this compound to cross the blood-brain barrier been explored?

A5: While this compound itself has not been extensively studied in this context, research on related oleanane-type triterpenes, specifically arjunetin and arjunglucoside I (a glycoside of this compound), suggests they may possess the ability to cross the blood-brain barrier []. This finding opens avenues for investigating the potential of this compound and its derivatives in addressing central nervous system disorders.

Q6: Are there any analytical methods available for quantifying this compound in plant material?

A6: Yes, High-Performance Thin Layer Chromatography (HPTLC) has been successfully employed to develop a characteristic fingerprint for Terminalia sericea root bark, enabling the identification and quantification of this compound along with other key compounds []. This method serves as a valuable tool for quality control and standardization of plant material containing this compound.

Q7: What are the traditional medicinal uses of plants rich in this compound?

A7: Ethnobotanical data reveals the use of this compound-containing plants in traditional medicine for treating various ailments. For instance, Terminalia sericea finds widespread application in African traditional medicine for managing a range of conditions []. Similarly, Vochysia divergens is traditionally employed in South America to alleviate inflammatory conditions, including skin sores and respiratory issues [].

Q8: Has this compound demonstrated any inhibitory activity against specific enzymes?

A8: Interestingly, this compound, alongside other triterpenes like betulinic acid and quadranoside I, exhibited mild inhibitory activity against the enzyme phosphodiesterase 4 (PDE4) []. PDE4 plays a crucial role in inflammatory processes, and its inhibition is a target for developing novel anti-inflammatory drugs.

Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A9: While dedicated SAR studies focusing solely on this compound are limited, research on related oleanane-type triterpenes provides valuable insights. These investigations suggest that structural modifications, particularly the presence and nature of glycosidic moieties, can significantly influence the pharmacokinetic properties and biological activities of these compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。